molecular formula C6H4ClFN2O2 B3026526 2-Chloro-5-fluoro-4-methyl-3-nitropyridine CAS No. 1003711-51-0

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Cat. No.: B3026526
CAS No.: 1003711-51-0
M. Wt: 190.56
InChI Key: IIAURUOPOPAEEI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . This compound is characterized by the presence of chlorine, fluorine, methyl, and nitro substituents on a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-fluoro-4-methyl-3-nitropyridine involves the nitration of 2-chloro-5-fluoro-4-methylpyridine. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Another synthetic route involves the reaction of 3-nitro-4-methylpyridine-2-one with phosphorus oxychloride in the presence of a solvent like 1,2-dichloroethane. The reaction is conducted at elevated temperatures (70-75°C) for several hours, followed by neutralization and extraction to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron powder and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Aminopyridines: Formed by the reduction of the nitro group.

    Carboxypyridines: Formed by the oxidation of the methyl group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-methyl-3-nitropyridine is unique due to the combination of chlorine, fluorine, methyl, and nitro substituents on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-chloro-5-fluoro-4-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAURUOPOPAEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652055
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-51-0
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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